

(R)-piperidine-3-carboxamide melting point and solubility

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Compound of Interest

Compound Name: (R)-piperidine-3-carboxamide

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An In-depth Technical Guide on the Physicochemical Properties of **(R)-piperidine-3-carboxamide**

Introduction

(R)-piperidine-3-carboxamide is a chiral organic compound featuring a piperidine ring, a fundamental heterocyclic motif in many natural products and synthetic pharmaceuticals. The stereochemistry and functional groups of this molecule play a crucial role in its physical and biological properties. This technical guide provides a detailed overview of the melting point and solubility of **(R)-piperidine-3-carboxamide**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The melting point and solubility are critical parameters in the characterization of a compound, influencing its purity assessment, formulation development, and pharmacokinetic profile.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this occurs over a narrow range. The melting point of **(R)-piperidine-3-carboxamide** has been reported as follows:

Compound	Melting Point (°C)
(R)-piperidine-3-carboxamide	103-106
(R)-(-)-3-Piperidinecarboxylic acid	251-255
(S)-(+)-3-Piperidinecarboxylic acid	254 (decomposes)

Data for the carboxylic acid analogues are provided for comparative purposes.

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of **(R)-piperidine-3-carboxamide** is influenced by its ability to form hydrogen bonds via the amide and amine functional groups.

Solvent	Qualitative Solubility
Water	Easily soluble. ^[1] The presence of the amine and amide groups allows for hydrogen bonding with water molecules. ^{[2][3]}
Organic Solvents	Easily soluble. ^[1] Polar organic solvents such as methanol and ethanol are particularly effective due to their ability to engage in hydrogen bonding. ^[2] Neutral organic compounds generally exhibit good solubility in organic solvents. ^[3]

The pH of the aqueous medium can also affect the solubility of piperidine-containing compounds due to the basicity of the piperidine nitrogen.^[2]

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[4][5]

Protocol:

- Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5] This can be achieved by crushing the crystals in a mortar.
- Capillary Tube Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[6]
- Measurement:
 - The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) attached to a thermometer.[4]
 - An initial rapid heating is performed to determine an approximate melting range.[6]
 - A second, careful determination is conducted with a fresh sample. The temperature is raised quickly to about 20°C below the approximate melting point, then the heating rate is slowed to 1-2°C per minute.[6]
 - The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[4] A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[4]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Protocol:

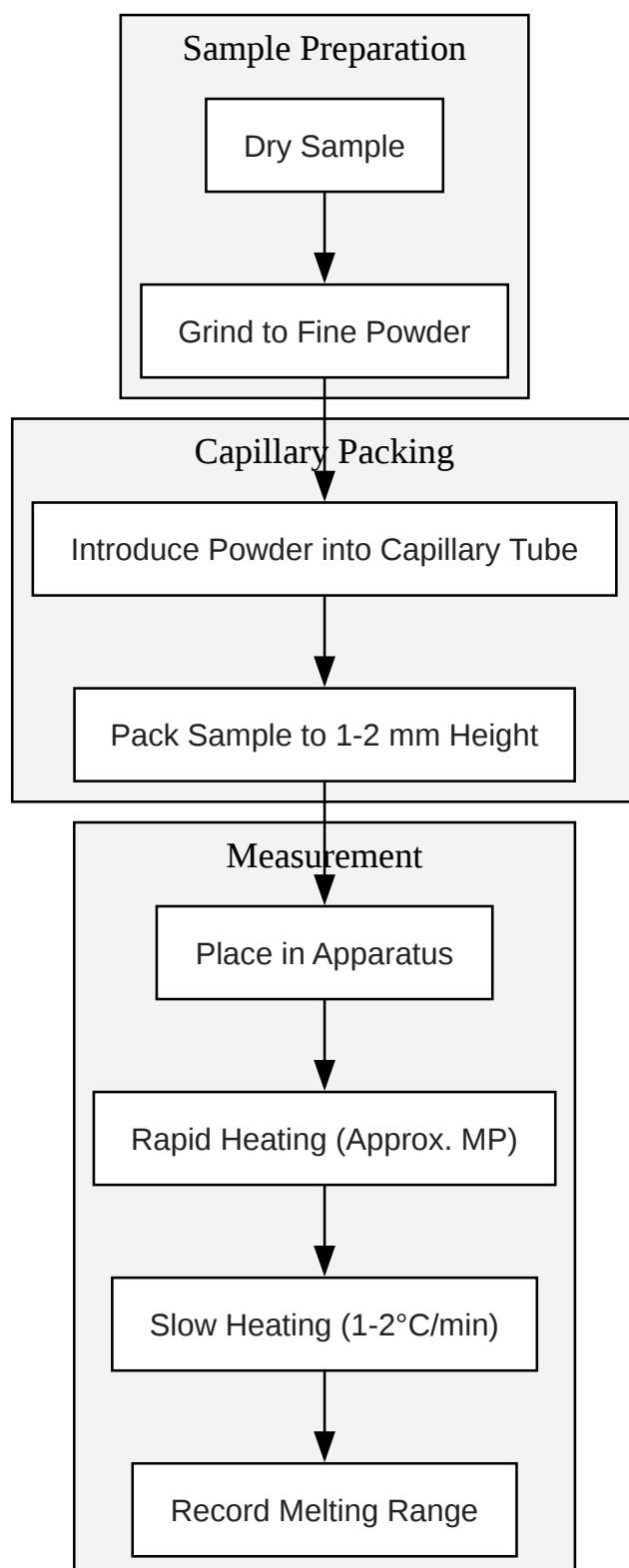
- Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at a specific pH) in a vial.[7][8]

- Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[7][8]
- Separation: After equilibration, the suspension is filtered to remove the undissolved solid. Centrifugation followed by filtration of the supernatant is a common practice.[8]
- Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][9]
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or μ g/mL).[8]

Visualizations

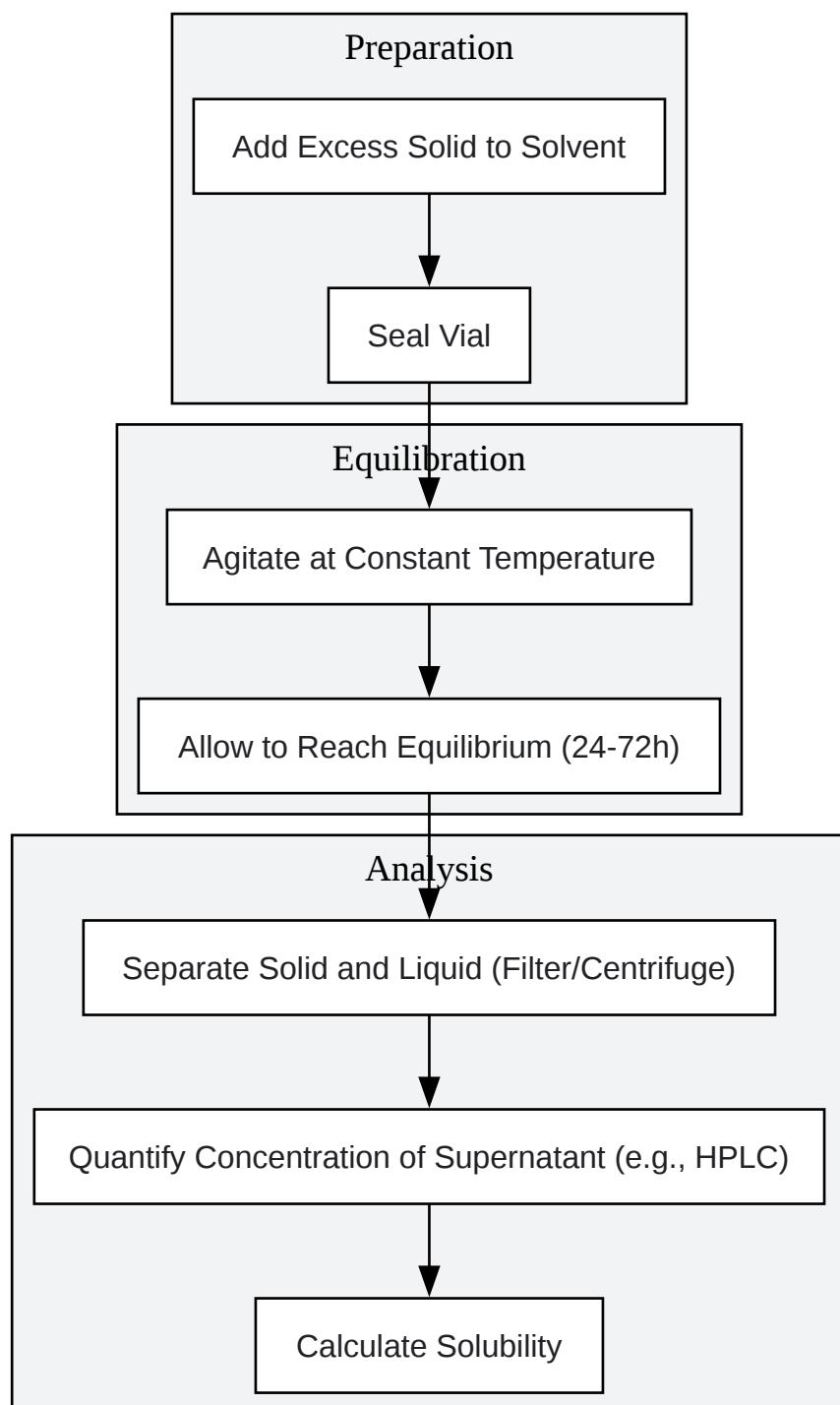
Experimental and Logical Workflows

The following diagrams illustrate the experimental procedures for determining melting point and solubility, and the relationship between the molecular structure of **(R)-piperidine-3-carboxamide** and its physical properties.



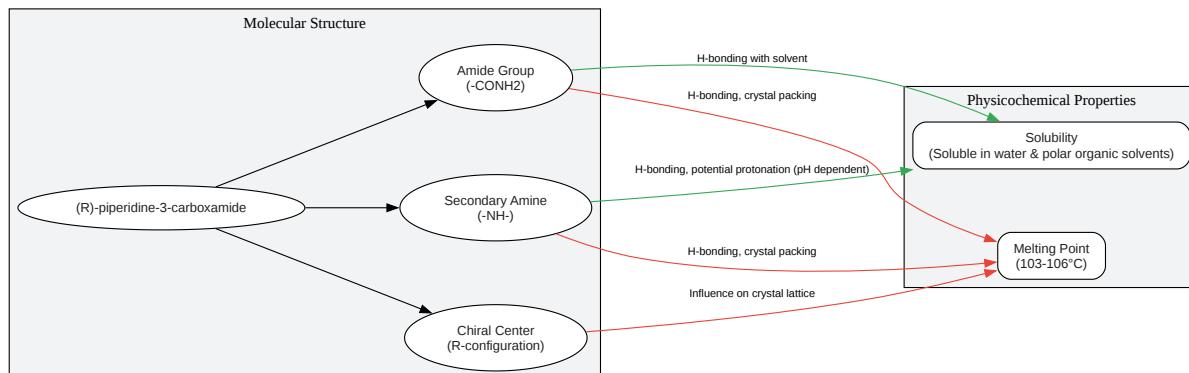
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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Equilibrium Solubility Determination.



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Caption: Structure-Property Relationship of **(R)-piperidine-3-carboxamide**.

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